Cas no 36697-71-9 (1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (R*,R*)- (9CI))

1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (R*,R*)- (9CI) structure
36697-71-9 structure
Product Name:1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (R*,R*)- (9CI)
CAS No:36697-71-9
MF:C10H24N2O2
MW:204.309762954712
CID:296423
PubChem ID:470071
Update Time:2025-04-19

1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (R*,R*)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (R*,R*)- (9CI)
    • (?à)-N,N'-Bis[1-(hydroxymethyl)propyl]ethylenediamine
    • 1-Butanol, 2,2'-(ethylenediimino)di-, DL- (8CI)
    • 1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (R*,R*)-(?à)-
    • (2R,2'R)-2,2'-(Ethane-1,2-diylbis(azanediyl))bis(butan-1-ol)
    • UNII-JV86Y0CIVF
    • CHEMBL1201318
    • Ethambutol hydrochloride impurity C [EP]
    • BPBio1_000105
    • BSPBio_000095
    • 1-Butanol, 2,2'-(1,2-ethanediyldiimino)bis-, (2R,2'R)-
    • 36697-71-9
    • L-2,2'-(ethylenediimino)bis(1-butanol)
    • Prestwick2_000028
    • Prestwick1_000028
    • ETHAMBUTOL HYDROCHLORIDE IMPURITY C [EP IMPURITY]
    • 1-Butanol, 2,2'-(ethylenediimino)di-, (-)-
    • Ethambutol, (R,R)-
    • (2R,2'R)-2,2'-(Ethylenediimino)dibutan-1-ol
    • CHEBI:94654
    • EMB
    • Prestwick3_000028
    • (2R,2'R)-2,2'-(ethane-1,2-diylbis(azanediyl))dibutan-1-ol
    • AKOS030530982
    • 1-Butanol, 2,2'-(1,2-ethanediyldiimino)bis-, (R-(R*,R*))-
    • (R,R)-ethambutol
    • SPBio_002016
    • MMV687801
    • (2R)-2-[2-[[(1R)-1-(hydroxymethyl)propyl]amino]ethylamino]butan-1-ol
    • rel-(2R,2'R)-2,2'-(Ethane-1,2-diylbis(azanediyl))bis(butan-1-ol)
    • SCHEMBL9906602
    • (-)-Ethambutol
    • (2R)-2-[(2-{[(2R)-1-HYDROXYBUTAN-2-YL]AMINO}ETHYL)AMINO]BUTAN-1-OL
    • Ethambutol, (-)-isomer
    • (2R)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol
    • EN300-23628482
    • DTXSID501028791
    • 10054-05-4
    • Prestwick0_000028
    • JV86Y0CIVF
    • Q27166468
    • (-)-(R,R)-2,2'-(1,2-Ethylenediimino)-di-1-butanol
    • (S,S)-2,2'-(1,2-Ethanediyldiimino)dibutan-1-ol
    • NCGC00179661-01
    • Inchi: 1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m1/s1
    • InChI Key: AEUTYOVWOVBAKS-NXEZZACHSA-N
    • SMILES: OC[C@@H](CC)NCCN[C@@H](CO)CC

Computed Properties

  • Exact Mass: 204.183778013g/mol
  • Monoisotopic Mass: 204.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 9
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 64.5Ų
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